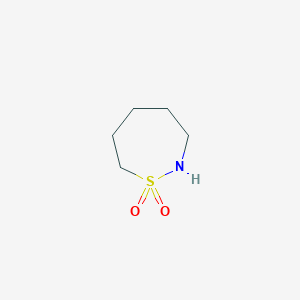

1lambda6,2-thiazepane-1,1-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

thiazepane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c7-9(8)5-3-1-2-4-6-9/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRGCMIFZVPLSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNS(=O)(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1λ⁶,2 Thiazepane 1,1 Dione and Its Analogues

Contemporary Approaches to Thiazepane Ring Construction

The construction of the thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen, has been approached through various innovative synthetic routes. These methods can be broadly categorized into multi-step synthesis strategies and one-pot reaction sequences, each offering distinct advantages in terms of flexibility, efficiency, and substrate scope.

Multi-Step Synthesis Strategies

Multi-step syntheses allow for the careful and controlled construction of the thiazepane backbone, often involving the sequential formation of key bonds. azom.com This approach provides the flexibility to introduce a variety of substituents at specific positions, enabling the creation of diverse molecular libraries for structure-activity relationship studies.

A common multi-step approach involves the initial synthesis of a linear precursor containing the requisite sulfur and nitrogen functionalities, followed by an intramolecular cyclization step. For instance, the synthesis of 1,4-thiazepanones, which are close analogues, can be achieved through a two-step process. This involves creating an amide bond with aryl-substituted acrylic acids, followed by an intramolecular conjugate addition. acs.org However, the success of this approach can be limited by the electrophilicity of the β-carbon in the conjugate addition step. acs.org

Another multi-step strategy involves the Gabriel-Colman rearrangement to create key intermediates, which are then reacted with dihaloalkanes to form tricyclic 1,2-thiazine derivatives. nih.gov This method, while involving several steps, allows for the construction of complex fused ring systems. The use of microwave irradiation has been shown to significantly shorten reaction times in these multi-step sequences. nih.gov

Ring-closing metathesis (RCM) has emerged as a powerful tool in multi-step synthesis for the formation of a wide array of unsaturated rings, including those found in thiazepane analogues. wikipedia.org This method typically involves the synthesis of a diene precursor containing the necessary heteroatoms, which is then subjected to a ruthenium-based catalyst to induce cyclization. wikipedia.orgthieme-connect.de RCM is particularly valuable for creating macrocyclic structures and has been successfully applied to the synthesis of complex nitrogen heterocycles. thieme-connect.denih.gov

| Strategy | Description | Key Intermediates | Advantages | Limitations |

| Amide Formation/Intramolecular Conjugate Addition | Sequential formation of an amide bond followed by an intramolecular Michael-type addition to form the thiazepanone ring. | N-substituted acrylic amides | High control over substituent placement. | Can be limited by the electrophilicity of the Michael acceptor. |

| Gabriel-Colman Rearrangement/Alkylation | Rearrangement of phthalimido derivatives followed by reaction with dihaloalkanes to construct the heterocyclic ring. | Rearranged thiazine (B8601807) intermediates | Access to complex fused ring systems. | Can be a lengthy process with multiple steps. |

| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a diene precursor to form an unsaturated cyclic system. | Diene-containing sulfonamides or thioethers | Powerful for forming medium and large rings; tolerant of various functional groups. | Requires specific diene precursors and expensive catalysts. |

One-Pot Reaction Sequences

A notable one-pot synthesis for 1,4-thiazepanones involves the tandem conjugate addition and cyclization of α,β-unsaturated esters and 1,2-amino thiols. nih.gov The efficiency of this reaction can be significantly improved by the choice of base and the use of acyl transfer additives like imidazole. acs.org This method has been shown to be effective for a broad scope of α,β-unsaturated esters, providing access to a diverse range of 1,4-thiazepanones in reasonable reaction times. nih.gov

The synthesis of functionalized tetrahydro-1,4-thiazepines has also been achieved through a one-pot cyclocondensation reaction. acs.org This can proceed via two different routes from a common intermediate, offering flexibility in the choice of starting materials. acs.org Similarly, a one-pot, four-component reaction has been developed for the synthesis of 1,4-thiazepine derivatives, highlighting the power of multicomponent reactions in rapidly building molecular complexity. rsc.org

For the synthesis of benzo-fused thiazepine derivatives, a one-pot strategy involving the reaction of o-aminothiophenol with various carbonyl compounds or chalcones in the presence of an acid catalyst has been reported. york.ac.uk More specifically, a two-step, one-pot synthesis of benzo[f] acs.orgrsc.orgthiazepine 1,1-dioxides, which are structurally very similar to the target compound, has been developed. This process involves a visible-light-mediated aza Paternò–Büchi reaction followed by a Lewis acid-catalyzed ring expansion of an azetidine (B1206935) intermediate. acs.org

| Reaction Type | Starting Materials | Key Features | Products |

| Tandem Conjugate Addition/Cyclization | α,β-Unsaturated esters, 1,2-Amino thiols | Base-catalyzed, often with acyl transfer additives. | 1,4-Thiazepanones |

| Cyclocondensation | (Methylene)malononitrile potassium salts, 2-Chloroethylamine hydrochloride or Cysteamine | Proceeds via a common intermediate through two possible routes. | Functionalized tetrahydro-1,4-thiazepines |

| Four-Component Reaction | 1,3-Dicarbonyl compounds, Primary amines, Isocyanates, Chloroacetyl chloride | Sequential addition of reagents in a single pot. | 1,4-Thiazepine derivatives |

| Aza Paternò–Büchi/Ring Expansion | Benzo[d]isothiazole 1,1-dioxides, Alkenes | Visible-light mediated cycloaddition followed by Lewis acid-catalyzed expansion. | Benzo[f] acs.orgrsc.orgthiazepine 1,1-dioxides |

Mechanistic Insights into Key Bond-Forming Reactions

The successful construction of the 1λ⁶,2-thiazepane-1,1-dione ring system relies on a series of key bond-forming reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and expanding the scope of these synthetic methodologies.

Cyclization Reactions

Intramolecular cyclization is the cornerstone of thiazepane synthesis, leading to the formation of the seven-membered ring. Several distinct cyclization strategies have been employed, each with its own mechanistic nuances.

Intramolecular Cyclization of Halosulfonamides and Related Precursors: A direct approach to cyclic sulfonamides involves the intramolecular cyclization of a linear precursor containing a sulfonamide and a leaving group. For instance, the cyclization of N-(ω-haloalkyl)sulfonamides can be induced by a base to form the desired heterocyclic ring. This reaction proceeds via an intramolecular nucleophilic substitution where the deprotonated sulfonamide nitrogen attacks the carbon bearing the halogen.

Reductive Cyclization: Reductive cyclization offers another pathway to the thiazepane ring. This can involve the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. A notable example is a cascade reaction where the reduction of a nitro group unmasks an amine that can participate in a ring-expansion to form cyclic sulfonamides. york.ac.uk

Diels-Alder Reactions: The intramolecular Diels-Alder reaction provides a powerful method for constructing cyclic sulfonamides with high stereocontrol. acs.org In this approach, a triene derivative of a sulfonic acid amide undergoes a thermal [4+2] cycloaddition to form a bicyclic sulfonamide. The stereochemical outcome of this reaction is governed by the principles of the Diels-Alder reaction, leading to specific chair-like transition states. acs.org

Cyclization with Mercapto Anilines: The reaction of 2-aminothiophenols with various electrophiles is a common strategy for synthesizing benzo-fused thiazepines. nih.gov For example, reaction with α,β-unsaturated ketones or esters leads to a Michael addition of the thiol, followed by an intramolecular condensation of the amino group with the carbonyl to form the seven-membered ring. nih.gov

Addition Reactions

Addition reactions play a critical role in both the construction of the linear precursors and the cyclization step itself.

Michael Addition: The conjugate addition (Michael addition) of a thiol to an α,β-unsaturated carbonyl compound is a frequently used initial step in multi-step and one-pot syntheses of thiazepanones. acs.orgnih.gov This reaction creates the necessary carbon-sulfur bond and sets the stage for the subsequent intramolecular cyclization. The reaction is typically base-catalyzed, with the base serving to deprotonate the thiol, generating a more nucleophilic thiolate anion.

Palladium-Catalyzed Arylation: An enantioselective palladium-catalyzed addition of arylboronic acids to seven-membered cyclic N-sulfonyl imines has been developed for the synthesis of chiral cyclic sulfonamides. rsc.org This reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the arylboronic acid, followed by migratory insertion of the imine and reductive elimination to afford the arylated sulfonamide.

Substitution Reactions

Nucleophilic substitution reactions are fundamental to many of the synthetic strategies for thiazepanes, particularly in the key cyclization step.

As mentioned in the context of cyclization reactions, the intramolecular nucleophilic substitution of a haloalkane by a sulfonamide nitrogen is a common method for ring closure. The efficiency of this SN2 reaction is dependent on the nature of the leaving group (halide), the length of the alkyl chain, and the reaction conditions.

In the synthesis of tricyclic 1,2-thiazine derivatives, the final ring is formed through the reaction of a thiazine intermediate with a dihaloalkane, such as 1-bromo-2-chloroethane (B52838) or 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate. nih.gov This involves two sequential intermolecular nucleophilic substitution reactions.

Elimination Reactions

Intramolecular cyclization reactions, which often conclude with the elimination of a leaving group, are a cornerstone for the synthesis of sultam rings. These methods typically involve the formation of a carbon-nitrogen or carbon-sulfur bond to close the ring.

One prominent strategy is the intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides. nih.gov This one-pot method utilizes the reduction of a nitrile group to a primary amine, which then undergoes immediate intramolecular sulfonylation by displacing the fluoride (B91410) ion from the sulfonyl fluoride group. nih.gov The reaction proceeds efficiently under mild conditions using sodium borohydride (B1222165) (NaBH₄) and a nickel(II) chloride catalyst. nih.gov This approach is scalable and effective for producing various spirocyclic γ-sultams (five-membered rings) and β-sultams (four-membered rings), demonstrating a versatile cyclization-elimination pathway. nih.gov

Another key approach is the iron-catalyzed intramolecular amidation of aliphatic C(sp³)–H bonds. acs.org This method provides a direct pathway to synthesize sultams by forming a C-N bond in a single step. The reaction uses a readily available iron complex, tolerates a wide range of substrates, and can be performed on a gram scale. acs.org The derivatization of the resulting products into more complex ring-fused sultams highlights the synthetic utility of this cyclization technique. acs.org

Visible-Light-Mediated Reactions (e.g., Aza Paternò–Büchi Reaction)

Visible-light-mediated photochemistry has emerged as a powerful tool in organic synthesis, offering mild and selective reaction pathways. researchgate.netnih.gov The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for synthesizing strained four-membered azetidine rings. rsc.org Recent advancements have adapted this chemistry for the synthesis of larger, more complex heterocyclic systems, including thiazepine derivatives.

A novel, two-step, one-pot synthesis for benzo[f] acs.orgnih.govthiazepine 1,1-dioxides has been developed utilizing a visible-light-mediated aza Paternò–Büchi reaction as the key step. rsc.org In this process, benzo[d]isothiazole 1,1-dioxides (saccharin derivatives) react with various alkenes under visible light irradiation. This photocycloaddition is followed by a Lewis acid-catalyzed ring expansion of the initially formed azetidine intermediate, yielding the seven-membered thiazepine ring system. rsc.org This strategy demonstrates the power of using visible light to access complex scaffolds from simple precursors. rsc.org

The mechanism of the intermolecular aza Paternò–Büchi reaction often involves the photocatalyst generating a triplet excited state of a cyclic oxime or related substrate, which then reacts with the alkene. researchgate.netnih.gov For the synthesis of benzo[f] acs.orgnih.govthiazepine 1,1-dioxides, the reaction between the saccharin (B28170) derivative and the alkene proceeds to form a tricyclic azetidine, which then undergoes rearrangement to the final product. rsc.org

| Alkene Reactant | Product | Yield (%) |

| Cyclohexene | 3-Phenyl-2,3,3a,4,5,9b-hexahydrobenzo[f]thieno[2,3-c]azepine-1,1-dione | 85 |

| Styrene | 4-Phenyl-2,3,4,5-tetrahydrobenzo[f] acs.orgnih.govthiazepine-1,1-dione | 78 |

| α-Methylstyrene | 4-Methyl-4-phenyl-2,3,4,5-tetrahydrobenzo[f] acs.orgnih.govthiazepine-1,1-dione | 81 |

| 1-Hexene | 4-Butyl-2,3,4,5-tetrahydrobenzo[f] acs.orgnih.govthiazepine-1,1-dione | 65 |

Table 1. Examples of benzo[f] acs.orgnih.govthiazepine 1,1-dioxide synthesis via visible-light-mediated aza Paternò–Büchi reaction and subsequent ring expansion. Data sourced from Chemical Communications. rsc.org

Synthesis of Precursor Molecules and Intermediates

The synthesis of 1λ⁶,2-thiazepane-1,1-dione and its analogues relies heavily on the efficient preparation of key precursor molecules and intermediates. The structure of the precursor directly dictates the cyclization strategy and the potential for subsequent functionalization.

A common route to seven-membered thiazepane rings involves the cyclization of linear precursors containing both an amino group and a sulfonyl moiety, or their progenitors. For example, 1,4-thiazepanones, which can be considered precursors to the target scaffold, are synthesized in one pot from α,β-unsaturated esters and 1,2-amino thiols. nih.gov These thiazepanones can be subsequently reduced and functionalized. nih.gov

Another important class of precursors are cyanoalkylsulfonyl fluorides. nih.gov These are prepared through methods such as S-nucleophilic substitution in β-functionalized alkanenitriles or by the double alkylation of α-alkylthioacetonitrile, which is followed by oxidative chlorination and reaction with potassium hydrogen fluoride (KHF₂). nih.gov These precursors are designed for reductive cyclization to form sultam rings. nih.gov

Further key intermediates include:

Sulfamate-derived cyclic imines: These are used in phosphine-catalyzed reactions to produce highly functionalized cyclic sulfonamides. nih.gov

ω-Unsaturated sulfonamides: These can undergo intramolecular reactions, such as those catalyzed by phenyltrimethylammonium (B184261) tribromide, to yield bicyclic systems. bohrium.com

N-acyl amino acids: These have been explored as precursors for the synthesis of related 1,4-oxazepane-2,5-diones, indicating their potential as starting points for analogous thiazepane systems. researchgate.net

Derivatization and Functionalization Strategies for Novel 1λ⁶,2-Thiazepane-1,1-dione Analogues

The development of novel analogues of 1λ⁶,2-thiazepane-1,1-dione is crucial for exploring their potential in areas like drug discovery. Derivatization and functionalization strategies aim to modify the core scaffold to modulate its physicochemical and biological properties. acs.orgnih.gov

Late-stage C–H functionalization has emerged as a powerful tool for the diversification of complex molecules, including those with a sulfonamide pharmacophore. acs.org This approach allows for the direct introduction of various functional groups (e.g., olefination, arylation, alkylation) onto the core structure, providing a rapid route to a large number of analogues from a common intermediate. acs.org Similarly, the difunctionalization of sulfamate-derived cyclic imines offers a pathway to a wide range of highly functionalized cyclic sulfonamides under mild conditions. nih.gov

Rational Design of Substituted Derivatives

Rational design involves the deliberate, structure-based creation of new derivatives to enhance specific properties, such as potency or selectivity. nih.gov A key driver in modern medicinal chemistry is the incorporation of three-dimensional (3D) character into molecular scaffolds to improve properties like specificity and reduce off-target effects. nih.gov

The synthesis of 1,4-thiazepanes and 1,4-thiazepanones as 3D fragments for screening libraries exemplifies this approach. nih.gov By developing versatile synthetic routes, libraries of diverse 3D fragments can be generated for screening against various biological targets. nih.gov This strategy, combined with computational methods and structure-based design, allows for the targeted optimization of lead compounds. nih.govnih.gov The goal is to create analogues with improved pharmacokinetic profiles and better target engagement. nih.gov

Bioisosteric Replacement and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are advanced strategies in medicinal chemistry used to optimize lead compounds and explore novel chemical space. acs.orgnih.gov

Bioisosteric replacement involves substituting one atom or functional group with another that possesses similar physical or chemical properties, aiming to produce a broadly similar biological effect. nih.gov This technique is widely used to improve potency, enhance selectivity, or optimize pharmacokinetic properties. researchgate.net In the context of sulfonamides, the sulfonyl group can be replaced by other functionalities. For instance, sulfoximines have gained significant attention as bioisosteres for sulfones and sulfonamides. nih.gov The replacement of a carbonyl group with a sulfonyl group has been shown to significantly impact the cooperative effects of ligand-protein binding. nih.gov

| Original Group | Classical Bioisostere Examples | Non-Classical Bioisostere Examples |

| -OH | -SH, -NH₂, -CH₃ | -CH₂OH, -NHCOR |

| -Cl | -Br, -CF₃, -CH₃ | -CN |

| Benzene Ring | Thiophene, Pyridine | Cyclohexane |

| Sulfonamide (-SO₂NR₂) | Sulfone (-SO₂R), Sulfoximine (-S(O)(NR)R) | Carboxamide (-CONR₂) |

Table 2. Examples of Classical and Non-Classical Bioisosteres relevant to drug design. youtube.com

Structural Elucidation and Advanced Spectroscopic Characterization of 1λ⁶,2 Thiazepane 1,1 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 1λ⁶,2-thiazepane-1,1-dione derivatives. rsc.orguobasrah.edu.iq This powerful technique probes the magnetic properties of atomic nuclei, providing a wealth of information about the chemical environment and connectivity of atoms within a molecule.

High-Field One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and fundamental insights into the structure of thiazepane derivatives. rsc.orgorientjchem.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, the proton of the sulfonamide –SO2NH– group in certain sulfonamide derivatives is typically observed as a singlet peak in the range of 8.78 and 10.15 ppm. rsc.org Protons on the carbon atoms of the thiazepane ring will appear at specific chemical shifts, and the splitting patterns of these signals (e.g., singlets, doublets, triplets) reveal the number of adjacent protons, a phenomenon known as spin-spin coupling.

¹³C NMR Spectroscopy: Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in the 1λ⁶,2-thiazepane-1,1-dione ring system gives a distinct signal. For example, in related sulfonamide structures, the signal for the carbonyl carbon atom of an amide group can appear around 169.4 ppm. rsc.org The chemical shifts of the carbon atoms in the thiazepane ring are indicative of their hybridization and the nature of the atoms they are bonded to.

A representative, though generalized, dataset for a substituted 1λ⁶,2-thiazepane-1,1-dione derivative is presented below. Actual chemical shifts can vary significantly based on the specific substitution pattern and solvent used.

Interactive Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 1λ⁶,2-Thiazepane-1,1-dione Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₂ | 3.2 - 3.4 (multiplet) | 45 - 50 |

| 3-CH₂ | 1.8 - 2.0 (multiplet) | 25 - 30 |

| 4-CH₂ | 1.6 - 1.8 (multiplet) | 20 - 25 |

| 5-CH₂ | 1.9 - 2.1 (multiplet) | 28 - 33 |

| 6-CH₂ | 3.0 - 3.2 (multiplet) | 48 - 53 |

| N-H | 7.5 - 8.5 (broad singlet) | - |

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMQC, COSY, NOESY)

To unravel more complex structures and confirm assignments made from 1D NMR, a variety of two-dimensional (2D) NMR experiments are employed. orientjchem.orgmdpi.comnih.gov These techniques correlate signals from different nuclei, providing a more complete picture of the molecular connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, allowing for the tracing of the proton connectivity throughout the thiazepane ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. mdpi.com This is invaluable for definitively assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformation of the seven-membered thiazepane ring.

The combination of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and provides critical insights into the three-dimensional structure of 1λ⁶,2-thiazepane-1,1-dione derivatives. mdpi.com

Cryogenic Probe NMR Applications for Enhanced Sensitivity

For the analysis of very small sample quantities or for detecting nuclei with low natural abundance, cryogenic probe NMR offers a significant enhancement in sensitivity. mdpi.com By cooling the NMR probe electronics to very low temperatures (around 20 K), thermal noise is drastically reduced. This can lead to a four-fold or greater increase in the signal-to-noise ratio. This enhanced sensitivity is particularly beneficial for complex 2D NMR experiments on 1λ⁶,2-thiazepane-1,1-dione derivatives, allowing for the acquisition of high-quality data in a much shorter time or with smaller amounts of material.

Solid-State NMR Spectroscopy (e.g., Magic Angle Spinning ¹³C NMR)

While solution-state NMR provides information about the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) can reveal details about the structure and conformation of molecules in their crystalline or amorphous solid forms. researchgate.netnih.gov Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique used to obtain high-resolution ¹³C spectra of solid samples. rsc.org This can be particularly useful for studying polymorphism in crystalline derivatives of 1λ⁶,2-thiazepane-1,1-dione, where different crystal packing arrangements can lead to distinct solid-state NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions. rsc.orgorientjchem.orgnih.gov This allows for the precise determination of the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool that can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). mdpi.comnih.gov This high accuracy allows for the determination of the elemental composition of the parent ion and its fragment ions. For derivatives of 1λ⁶,2-thiazepane-1,1-dione, HRMS can confirm the molecular formula and provide strong evidence for the presence of sulfur and other heteroatoms. The fragmentation patterns observed in the mass spectrum can also help to confirm the structure of the thiazepane ring and the nature of any substituents. For example, the loss of SO₂ is a common fragmentation pathway for sulfonamides.

Interactive Table 2: Common Fragment Ions in the Mass Spectrum of a Hypothetical Substituted 1λ⁶,2-Thiazepane-1,1-dione

| Fragment | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M-SO₂]⁺ | Loss of sulfur dioxide from the molecular ion |

| [M-R]⁺ | Loss of a substituent group (R) |

| Further fragmentation of the heterocyclic ring | Provides information on the ring structure |

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of 1λ⁶,2-thiazepane-1,1-dione derivatives by analyzing their fragmentation patterns. In a typical MS/MS experiment, the protonated molecule is isolated and then subjected to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap to the molecule's original structure.

The fragmentation pathways of 1,4-dihydropyridine (B1200194) derivatives, which share some structural similarities with thiazepane systems, have been studied using high-resolution electrospray ionization-ion trap-time-of-flight (ESI-IT-TOF) mass spectrometry. researchgate.net These studies reveal common fragmentation patterns, such as the loss of substituent groups and ring cleavages, which help in identifying the core structure and the nature of its substituents. researchgate.net For instance, the fragmentation of nitazene (B13437292) analogs, another class of heterocyclic compounds, under electron-activated dissociation (EAD) shows characteristic product ions that are crucial for structural identification. nih.gov These include doubly charged free radical fragments and ions resulting from the loss of side chains. nih.gov

In the context of 1λ⁶,2-thiazepane-1,1-dione derivatives, MS/MS analysis would be expected to reveal key fragments resulting from the cleavage of the seven-membered ring and the loss of the sulfonyl group (SO₂). The specific fragmentation pattern would be highly dependent on the nature and position of substituents on the thiazepane ring. By carefully analyzing the masses and structures of these fragment ions, a detailed picture of the parent molecule can be constructed.

Table 1: Potential MS/MS Fragmentation Pathways for a Hypothetical Substituted 1λ⁶,2-Thiazepane-1,1-dione

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| [M+H]⁺ | Loss of sulfonyl group | [M+H - SO₂]⁺ | SO₂ |

| [M+H]⁺ | Cleavage of C-N bond | Fragment A | Corresponding neutral fragment |

| [M+H]⁺ | Cleavage of C-S bond | Fragment B | Corresponding neutral fragment |

| [M+H]⁺ | Loss of a side chain (R) | [M+H - R]⁺ | R |

X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute stereochemistry and crystal structure of chiral molecules. soton.ac.uknih.gov This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice, revealing bond lengths, bond angles, and the spatial arrangement of atoms. nih.govresearchgate.net For chiral compounds like many 1λ⁶,2-thiazepane-1,1-dione derivatives, XRD can unambiguously establish the R or S configuration at each stereocenter. nih.gov

The process involves growing a high-quality single crystal of the compound, which can sometimes be a challenging step. researchgate.net Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to solve the crystal structure. The Flack parameter, derived from the diffraction data, is a critical value used to confirm the absolute configuration of a chiral molecule. researchgate.netnih.gov

The crystal structure provides invaluable information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. nih.govresearchgate.net For example, the analysis of 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine revealed a three-dimensional architecture stabilized by N—H⋯N hydrogen bonds and bifurcated π–π stacking interactions. nih.gov

Table 2: Representative Crystallographic Data for a Hypothetical 1λ⁶,2-Thiazepane-1,1-dione Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.45 |

| b (Å) | 16.12 |

| c (Å) | 9.68 |

| β (°) | 112.5 |

| Volume (ų) | 1350.5 |

| Z | 4 |

Micro-Electron Diffraction (MicroED) for Nanocrystalline Organic Molecules

Micro-Electron Diffraction (MicroED) has emerged as a revolutionary technique for determining the crystal structures of organic molecules from nanocrystals that are too small for conventional X-ray diffraction. wikipedia.orgnih.govnih.gov This cryo-electron microscopy method utilizes an electron beam to collect diffraction data from continuously rotated nanocrystals. wikipedia.orgnih.gov The data is then processed using standard crystallographic software to solve the structure. wikipedia.org

A significant advantage of MicroED is its ability to work with extremely small crystals, often a billionth the size required for XRD. wikipedia.orgnih.gov This is particularly beneficial in pharmaceutical research and for complex natural products where growing large single crystals can be a major bottleneck. nih.govresearchgate.net While kinematical refinement of MicroED data can sometimes be insufficient to determine the absolute configuration directly, this can be overcome by forming a salt with a chiral counterion of known stereochemistry. nih.gov

For novel 1λ⁶,2-thiazepane-1,1-dione derivatives that may only be available in small quantities or are difficult to crystallize into larger single crystals, MicroED offers a powerful alternative for obtaining high-resolution structural information. nih.govresearchgate.net

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule. The technique is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.

For 1λ⁶,2-thiazepane-1,1-dione derivatives, the FT-IR spectrum would exhibit characteristic absorption bands for the sulfonyl group (S=O), the N-H or N-R group, and the C-H bonds within the seven-membered ring. The strong, asymmetric and symmetric stretching vibrations of the S=O group are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The position and intensity of these bands can be influenced by the electronic environment and conformation of the thiazepane ring.

FT-IR spectroscopy is a rapid and non-destructive technique that is often used for routine characterization and to confirm the presence of key functional groups in synthesized compounds. researchgate.netmdpi.com

Table 3: Characteristic FT-IR Absorption Bands for 1λ⁶,2-Thiazepane-1,1-dione

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| S=O | Asymmetric Stretch | 1350 - 1300 |

| S=O | Symmetric Stretch | 1160 - 1120 |

| N-H | Stretch | 3400 - 3200 |

| C-H (aliphatic) | Stretch | 3000 - 2850 |

Electronic Spectroscopy (e.g., UV-Vis Spectroscopy, Circular Dichroism Spectroscopy)

Electronic spectroscopy, including UV-Vis and Circular Dichroism (CD) spectroscopy, provides insights into the electronic structure and stereochemistry of molecules.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For 1λ⁶,2-thiazepane-1,1-dione derivatives, the presence of chromophores, such as aromatic rings or conjugated systems attached to the thiazepane core, would result in characteristic absorption bands in the UV-Vis spectrum. The position (λ_max) and intensity (molar absorptivity, ε) of these bands can provide information about the extent of conjugation and the electronic environment of the chromophores.

Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral 1λ⁶,2-thiazepane-1,1-dione derivative, the CD spectrum will show positive or negative bands corresponding to its specific enantiomeric form. This technique is particularly useful for determining the absolute configuration of chiral compounds in solution and for studying conformational changes. soton.ac.uk The combination of experimental CD spectra with quantum chemical calculations can provide a reliable assignment of the absolute stereochemistry. soton.ac.uk

Computational and Theoretical Chemistry Studies of 1λ⁶,2 Thiazepane 1,1 Dione

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical behavior of molecules. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular properties from first principles.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure).

For 1λ⁶,2-thiazepane-1,1-dione, a DFT calculation would begin with an initial guess of its structure. The calculation then iteratively adjusts the positions of the atoms to find the lowest energy conformation, known as the global minimum on the potential energy surface. This process yields key data such as bond lengths, bond angles, and dihedral angles. The seven-membered ring of thiazepane is flexible and can adopt several conformations, such as a chair or boat form. DFT calculations can predict the relative energies of these conformers to identify the most stable one.

The electronic structure analysis provides information on the distribution of electron density, which is crucial for understanding reactivity. Properties like the molecular electrostatic potential (MEP) can be mapped onto the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 1λ⁶,2-thiazepane-1,1-dione, the highly electronegative oxygen atoms of the sulfonyl group are expected to create a significant region of negative electrostatic potential, while the hydrogen on the nitrogen atom would be a site of positive potential.

Table 1: Predicted Geometrical Parameters for a Representative Cyclic Sulfonamide (Calculated via DFT) (Note: This table presents hypothetical but realistic data for a generic cyclic sulfonamide to illustrate the output of a DFT calculation, as specific data for 1λ⁶,2-thiazepane-1,1-dione is not available.)

| Parameter | Value |

|---|---|

| S=O Bond Length | ~1.45 Å |

| S-N Bond Length | ~1.65 Å |

| S-C Bond Length | ~1.80 Å |

| O-S-O Bond Angle | ~120° |

Prediction of Spectroscopic Parameters (e.g., ¹³C NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters. One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be determined.

For 1λ⁶,2-thiazepane-1,1-dione, predicting the ¹³C NMR spectrum would involve first performing a geometry optimization using a method like DFT. Subsequently, a specialized NMR calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method, is performed on the optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). oregonstate.edu These predictions are valuable for confirming the structure of newly synthesized compounds or for assigning signals in an experimental spectrum. youtube.comlibretexts.org The chemical environment of each carbon atom in the thiazepane ring is unique, leading to distinct predicted chemical shifts. For instance, the carbon atoms adjacent to the nitrogen and sulfur atoms would be expected to have different shifts due to the varying electronic environments. youtube.comnih.gov

Table 2: Predicted vs. Typical Experimental ¹³C NMR Chemical Shifts for a Cyclic Sulfonamide Structure (Note: This is an illustrative table. Predicted values are hypothetical based on general principles, and experimental ranges are from typical spectroscopic data for similar functional groups.)

| Carbon Atom Position (in thiazepane ring) | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) libretexts.org |

|---|---|---|

| C (adjacent to N) | 50-60 | 37-65 |

| C (adjacent to S) | 45-55 | 40-55 |

| C (beta to heteroatoms) | 25-35 | 16-35 |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide insight into a molecule's ability to act as an electron donor (HOMO) or an electron acceptor (LUMO).

A DFT calculation for 1λ⁶,2-thiazepane-1,1-dione would determine the energies and shapes of its HOMO and LUMO. The HOMO is likely to be localized on the more electron-rich parts of the molecule, possibly involving the nitrogen atom or the C-H bonds, while the LUMO is expected to be centered around the electron-withdrawing sulfonyl group. researchgate.net The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher reactivity. This analysis can help predict how 1λ⁶,2-thiazepane-1,1-dione might react in various chemical transformations, such as cycloadditions or nucleophilic/electrophilic substitutions. wikipedia.org

Molecular Modeling and Simulations for Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, molecular modeling and simulations are used to study how molecules interact with each other, particularly in biological systems.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

If 1λ⁶,2-thiazepane-1,1-dione were being investigated as a potential inhibitor of an enzyme, molecular docking could be used to predict how it fits into the enzyme's active site. The process involves generating a multitude of possible binding poses and using a scoring function to rank them based on their predicted binding energy. nih.gov Successful docking would identify key intermolecular interactions, such as hydrogen bonds (e.g., between the sulfonyl oxygens or the N-H group and amino acid residues) and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Table 3: Illustrative Molecular Docking Results for a Hypothetical Ligand-Protein Complex (Note: This table shows the type of data generated from a molecular docking study.)

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity | Estimated free energy of binding. More negative values indicate stronger binding. | -7.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site that form significant bonds with the ligand. | TYR 88, SER 120, LYS 150 |

| Hydrogen Bonds | Specific hydrogen bond interactions identified between the ligand and protein. | N-H --- O (Ser 120) S=O --- H-N (Tyr 88) |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system, allowing researchers to observe conformational changes, binding events, and the stability of molecular complexes.

An MD simulation of 1λ⁶,2-thiazepane-1,1-dione, either in solution or bound to a protein target, would reveal its dynamic behavior. For a ligand-protein complex identified through docking, an MD simulation can assess the stability of the predicted binding pose. nih.gov By simulating the complex for nanoseconds or longer, one can observe whether the ligand remains stably bound in the active site or if it dissociates. The simulation also provides detailed information on the flexibility of both the ligand and the protein, and how their conformations adapt to each other. Key metrics from an MD simulation include the root-mean-square deviation (RMSD) to track structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Computational tools utilize quantitative structure-activity relationship (QSAR) models and other algorithms to predict ADME parameters. nih.govmedwinpublishers.com These models are built upon large datasets of known compounds and their experimentally determined properties. Key descriptors used in these predictions include molecular weight, lipophilicity (logP), polar surface area (TPSA), number of hydrogen bond donors and acceptors, and solubility. researchgate.netresearchgate.net

For a molecule like 1λ⁶,2-thiazepane-1,1-dione, several key ADME parameters can be computationally estimated. These predictions are crucial for assessing its potential as an orally bioavailable drug candidate. General rules, such as Lipinski's Rule of Five, provide a foundational framework for this assessment. nih.govresearchgate.net

Below is an interactive data table with predicted ADME properties for 1λ⁶,2-thiazepane-1,1-dione, based on computational models and data from related cyclic sulfonamide structures.

| Property | Predicted Value/Range | Significance |

| Molecular Weight ( g/mol ) | Approx. 149.19 | Well within the range for good oral bioavailability (<500). |

| LogP (Lipophilicity) | -0.5 to 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Polar Surface Area (TPSA) | 40-60 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rules (<5), favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's rules (<10), favorable for membrane permeability. |

| Aqueous Solubility (logS) | High | Expected to have good solubility in physiological fluids. |

| Caco-2 Permeability | Moderate to High | Predictive of good intestinal absorption. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Possible | The moderate TPSA and LogP suggest it may cross the BBB, though specific transporters could influence this. frontiersin.org |

| P-glycoprotein Substrate | Likely No | As a small, relatively polar molecule, it is less likely to be a substrate for this efflux pump. |

Note: These values are illustrative predictions based on the structure of 1λ⁶,2-thiazepane-1,1-dione and data from analogous cyclic sulfonamides. Actual experimental values may vary.

Reaction Pathway Elucidation and Transition State Characterization

The synthesis of seven-membered cyclic sulfonamides, or ε-sultams, such as 1λ⁶,2-thiazepane-1,1-dione, can be approached through several synthetic routes, with intramolecular cyclization being a key strategy. rsc.orgresearchgate.net Computational chemistry plays a crucial role in elucidating the mechanisms of these reactions, identifying the most energetically favorable pathways, and characterizing the transition states involved. e3s-conferences.orgnih.gov

A plausible and commonly employed method for the formation of the 1λ⁶,2-thiazepane-1,1-dione ring system is the intramolecular cyclization of a linear precursor, such as a 5-aminoalkanesulfonyl chloride or a related activated sulfonic acid derivative. This process typically involves the nucleophilic attack of the terminal amino group onto the electrophilic sulfur atom of the sulfonyl group. nih.gov

Density Functional Theory (DFT) calculations are a powerful tool for modeling these reaction pathways. nih.govresearchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation barriers, which are critical for predicting reaction feasibility and rates. e3s-conferences.org For the intramolecular cyclization to form 1λ⁶,2-thiazepane-1,1-dione, the key transition state would involve the formation of the S-N bond and the simultaneous arrangement of the forming seven-membered ring. e3s-conferences.orgresearchgate.net

The following table outlines a proposed reaction pathway for the synthesis of 1λ⁶,2-thiazepane-1,1-dione and the types of computational data used to characterize it.

| Step | Description | Computational Method | Key Information Gained |

| 1. Precursor Conformation | Analysis of the stable conformers of the linear amino-sulfonyl precursor. | DFT, Molecular Mechanics | Identification of the precursor conformation most amenable to cyclization. |

| 2. Transition State Search | Locating the transition state structure for the intramolecular S-N bond formation. | DFT (e.g., B3LYP/6-31G*) | Geometry and energy of the highest point on the reaction coordinate. nih.gov |

| 3. Activation Energy Calculation | Determining the energy barrier for the cyclization step. | DFT, ab initio methods | Prediction of reaction kinetics and feasibility under different conditions. sciforum.net |

| 4. Intermediate/Product Stability | Calculating the relative energies of any intermediates and the final cyclic product. | DFT, Solvation Models | Determination of the reaction's thermodynamic driving force. |

| 5. IRC Analysis | Intrinsic Reaction Coordinate (IRC) calculations to confirm the transition state connects the reactant and product. | DFT | Verification of the calculated reaction pathway. nih.gov |

Note: The specific energies and geometries would require dedicated computational studies on the specific reaction system.

Conformational Analysis and Tautomerization Studies

The three-dimensional shape and potential for tautomerism of 1λ⁶,2-thiazepane-1,1-dione are fundamental to its chemical reactivity and potential biological activity. Computational methods are indispensable for exploring these aspects of its molecular structure.

Conformational Analysis

Seven-membered rings, like the thiazepane ring in the title compound, are conformationally flexible and can exist in a variety of non-planar forms, such as chair, boat, and twist-chair conformations. researchgate.netacs.org Determining the relative stabilities of these conformers and the energy barriers for their interconversion is a key goal of conformational analysis.

Computational studies on analogous seven-membered heterocyclic systems, such as 1,2,7-thiadiazepane, have been performed using Density Functional Theory (DFT). researchgate.net These studies reveal a complex potential energy surface with multiple minima corresponding to different conformations. For 1,2,7-thiadiazepane, twist-chair (TC) conformers were found to be the most stable. researchgate.netresearchgate.net It is reasonable to predict that 1λ⁶,2-thiazepane-1,1-dione would also adopt a similar set of low-energy conformations. The presence of the sulfonyl group (SO₂) introduces specific steric and electronic effects that influence the conformational preferences. researchgate.net

An illustrative table of potential low-energy conformers for 1λ⁶,2-thiazepane-1,1-dione and their predicted relative stabilities based on studies of similar rings is presented below.

| Conformer | Description | Predicted Relative Energy (kcal/mol) | Key Features |

| Twist-Chair (TC) | A puckered, non-planar conformation. | 0.0 (most stable) | Generally the global minimum for similar seven-membered rings. researchgate.net |

| Chair (C) | A less stable, more symmetric conformation. | 2-5 | Often a transition state or a shallow local minimum. researchgate.net |

| Boat (B) | Typically a high-energy conformation. | 5-10 | May be a transition state in interconversion pathways. researchgate.net |

| Twist-Boat (TB) | An intermediate energy conformation. | 1-4 | Part of the pseudorotation pathway connecting other conformers. researchgate.net |

Note: The relative energies are illustrative and based on computational studies of analogous seven-membered heterocyclic systems. researchgate.net Actual values for 1λ⁶,2-thiazepane-1,1-dione would require specific calculations.

Tautomerization Studies

1λ⁶,2-thiazepane-1,1-dione, being a cyclic sulfonamide, has the potential to exhibit amide-imidic acid tautomerism. chempedia.inforsc.org The amide form, with the proton on the nitrogen atom, is generally the more stable tautomer. The imidic acid form, where the proton has migrated to one of the sulfonyl oxygen atoms, is typically higher in energy. thieme-connect.de

Theoretical calculations, particularly DFT methods, can be used to quantify the energy difference between these tautomers in the gas phase and in different solvents. rsc.org For most sulfonamides, the energy difference is significant enough that the imidic acid form is not present in appreciable concentrations under normal conditions. thieme-connect.de However, the tautomeric equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. rsc.org

Computational studies on the tautomerism of cyclic sulfonimidamides (which are closely related to sulfonamides) have shown that the position of the acidic proton can vary, leading to different tautomeric forms with distinct energies. researchgate.net While direct studies on 1λ⁶,2-thiazepane-1,1-dione are lacking, the principles derived from related systems suggest the amide tautomer would be overwhelmingly favored.

The potential tautomeric forms of 1λ⁶,2-thiazepane-1,1-dione are depicted below, with the amide form being the predicted major species.

Reactivity and Reaction Mechanisms of 1λ⁶,2 Thiazepane 1,1 Dione Scaffolds

Fundamental Organic Reactions Involving the Thiazepane Ring

The reactivity of the 1λ⁶,2-thiazepane-1,1-dione ring is primarily centered around the nitrogen and carbon atoms of the heterocyclic core, as well as the potential for ring-altering transformations.

Nucleophilic and Electrophilic Reactions

The nitrogen atom of the 1λ⁶,2-thiazepane-1,1-dione ring, being a secondary amine, can act as a nucleophile. It can be readily alkylated or acylated to introduce a variety of substituents. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. The acidity of the N-H proton is enhanced by the adjacent electron-withdrawing sulfonyl group, facilitating its removal.

The carbon atoms within the ring, particularly those adjacent to the nitrogen and sulfur atoms, can be susceptible to nucleophilic attack, especially if activated by appropriate functional groups. For example, the presence of a carbonyl group at the C6 position in 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides allows for a range of nucleophilic additions and condensation reactions. These β-keto ε-sultams possess an activated methylene (B1212753) group that can participate in various chemical transformations. chemrxiv.org

Electrophilic reactions on the 1λ⁶,2-thiazepane-1,1-dione scaffold are less common due to the electron-withdrawing nature of the sulfonyl group, which deactivates the ring towards electrophilic attack. However, reactions with strong electrophiles can occur. For instance, related 1,2,6-thiadiazine 1,1-dioxides have been shown to undergo halogenation, nitrosation, and Vilsmeier reactions at the C4 position. rsc.org

Ring-Opening and Ring-Expansion Reactions

The seven-membered ring of 1λ⁶,2-thiazepane-1,1-dione exhibits a degree of ring strain that can drive ring-opening reactions under certain conditions. Nucleophilic attack at the sulfur atom or at a carbon atom of the ring can lead to cleavage of the S-N or C-N/C-C bonds. Studies on smaller, more strained β-sultams have shown that they readily undergo nucleophilic ring-opening. For example, N-benzoylethane-1,2-sultam reacts with oxyanions in water to yield ring-opened products. rsc.orghud.ac.uk While less reactive than their four-membered counterparts, seven-membered sultams can also be opened. For instance, the ring-opening of an aziridine (B145994) fused to a thiazinane dioxide ring with various nucleophiles has been reported. nih.gov

Ring-expansion reactions provide a valuable route to larger heterocyclic systems. For example, the reaction of 2,6-di-tert-butyl-4-azido-4-R-thiopyrans can lead to the formation of 1,3-thiazepine (B12646109) derivatives. scispace.com A notable synthesis of benzo[f] nih.govrsc.orgthiazepine 1,1-dioxides involves a Lewis acid-catalyzed ring-expansion of an azetidine (B1206935) intermediate. rsc.org Furthermore, a five- to seven-membered ring expansion has been described for the preparation of a 1,2-benzothiazepine 1,1-dioxide derivative. colab.ws

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on 1λ⁶,2-thiazepane-1,1-dione are not extensively documented in the available literature. However, insights can be drawn from related systems. For the hydrolysis of β-sultams, a Brønsted plot for the reaction with oxyanions shows βnuc values of 0.52 and 0.65 for weak and strong bases, respectively, suggesting a significant degree of bond formation in the transition state. rsc.org The pKa of ethane-1,2-sultam has been determined to be 12.12 ± 0.06 at 30 °C, and its rate of alkaline hydrolysis is pH-dependent. hud.ac.uk

Role of Substituents on Reactivity and Selectivity

Substituents on the 1λ⁶,2-thiazepane-1,1-dione scaffold can significantly influence its reactivity and the selectivity of its reactions.

| Substituent Position | Type of Substituent | Effect on Reactivity/Selectivity | Reference |

| Nitrogen Atom | Alkyl, Acyl | Modifies nucleophilicity and steric hindrance for subsequent reactions. | chemrxiv.org |

| C6-position | Carbonyl | Activates the adjacent methylene group for various C-C bond-forming reactions. | chemrxiv.org |

| General | Electron-withdrawing | Deactivates the ring towards electrophilic attack. | rsc.org |

| General | Electron-donating | May increase the nucleophilicity of the ring atoms. |

The presence of substituents can direct the course of a reaction. For example, in the synthesis of substituted 1,2-thiazinane-1,1-dioxides, the stereochemistry of the starting materials dictates the diastereoselectivity of the final products. nih.gov

Catalytic Reactions Utilizing 1λ⁶,2-Thiazepane-1,1-dione as a Substrate or Ligand

The use of 1λ⁶,2-thiazepane-1,1-dione scaffolds in catalysis is an emerging area of research. The nitrogen and oxygen atoms of the sulfonyl group have the potential to coordinate with metal centers, making these compounds potential ligands in transition metal catalysis. While specific examples for the 1λ⁶,2-thiazepane-1,1-dione parent compound are limited, related sulfur- and nitrogen-containing heterocycles have been employed in catalysis. For instance, thiosemicarbazone complexes of transition metals have been used as catalysts for cross-coupling reactions. mdpi.comnih.gov The synthesis of various sultams has been achieved through transition metal-catalyzed approaches, indicating the compatibility of the sultam core with catalytic conditions. nih.gov

Furthermore, chiral derivatives of sultams are widely used as chiral auxiliaries in asymmetric synthesis, highlighting the potential for developing chiral 1λ⁶,2-thiazepane-1,1-dione-based catalysts or auxiliaries. nih.gov

Biological Research Applications and Mechanisms of Action for 1λ⁶,2 Thiazepane 1,1 Dione Derivatives

Exploration of Molecular Interactions with Biological Targets

Derivatives of the 1λ⁶,2-thiazepane-1,1-dione scaffold have been a focal point of research exploring their interactions with various biological targets, particularly enzymes and receptors. These studies are crucial for understanding the structure-activity relationships that govern the therapeutic potential of these compounds.

Enzyme Inhibition and Activation Studies (e.g., α-Glucosidase, α-Amylase, PTP1B, Tyrosinase)

A significant area of investigation for 1λ⁶,2-thiazepane-1,1-dione derivatives has been their ability to modulate the activity of key enzymes involved in various physiological and pathological processes.

α-Glucosidase and α-Amylase Inhibition:

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a well-established strategy for managing type 2 diabetes mellitus by delaying glucose absorption. nih.gov Several studies have demonstrated the potential of heterocyclic derivatives, including those with structural similarities to thiazepanes, as potent inhibitors of these enzymes. For instance, various synthesized thiazolidine-2,4-dione and pyrrolidine-2,5-dione derivatives have been shown to exhibit significant α-glucosidase inhibitory activity, with some compounds displaying IC₅₀ values in the low micromolar range, far exceeding the potency of the standard drug, acarbose. nih.govnih.gov The general mechanism involves the binding of these inhibitors to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.

| Derivative Class | Target Enzyme | IC₅₀ Values (µM) | Reference |

| Thiazolidine-2,4-dione derivatives | α-Glucosidase | 5.44 ± 0.13 to 50.45 ± 0.39 | nih.gov |

| Pyrrolidine-2,5-dione derivatives | α-Glucosidase | 28.3 ± 0.28 (for compound 11o) | nih.gov |

| Thiazolidine-2,4-dione-dihydropyrimidine hybrids | α-Glucosidase | As low as 0.98 ± 0.008 | nih.gov |

| Tetrahydroquinoline derivatives | α-Amylase | 18.55 ± 0.89 to >200 | mdpi.com |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. nih.govnih.gov Deletion of the PTP1B gene in animal models has been shown to increase insulin sensitivity and confer resistance to diet-induced obesity. nih.gov Research has focused on developing small molecule inhibitors of PTP1B. nih.govnih.gov While direct derivatives of 1λ⁶,2-thiazepane-1,1-dione are not explicitly detailed in the provided results, the broader class of compounds targeting PTP1B showcases the ongoing effort to find effective inhibitors. nih.govnih.gov

Tyrosinase Inhibition:

Tyrosinase is a critical enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a key strategy for developing skin-whitening agents and treatments for hyperpigmentation disorders. nih.govnih.govmdpi.com Various heterocyclic compounds, including thiazine (B8601807) and thiosemicarbazone derivatives, have been investigated for their tyrosinase inhibitory potential. nih.govnih.gov For example, a 1,3-thiazine derivative, TZ-6, demonstrated significant anti-melanogenic effects by inhibiting tyrosinase activity and reducing its expression in cell cultures and zebrafish models. nih.gov The mechanism of inhibition often involves the chelation of copper ions within the active site of the tyrosinase enzyme. nih.gov

| Derivative Class | Target Enzyme | Key Findings | Reference |

| 1,3-Thiazine derivatives | Tyrosinase | TZ-6 showed 30.4% inhibition at 100 µM in melan-a cells and reduced tyrosinase expression. | nih.gov |

| Indole-thiourea derivatives | Tyrosinase | Compound 4b exhibited competitive inhibition with an IC₅₀ of 5.9 ± 2.47 μM. | mdpi.com |

| Bis-thiourea derivatives | Tyrosinase | Several derivatives showed potent inhibition, with some surpassing the activity of kojic acid. | researchgate.net |

Receptor Binding and Modulation at a Molecular Level

While direct studies on the receptor binding profiles of 1λ⁶,2-thiazepane-1,1-dione derivatives are not extensively covered in the provided search results, the broader context of heterocyclic compounds suggests this is a viable area of research. For instance, studies on pregna-4,16-diene-6,20-dione derivatives included assessments of their ability to bind to the androgen receptor, indicating the importance of receptor binding assays in understanding the mechanism of action of novel compounds. nih.gov The design of molecules that can selectively bind to and modulate the activity of specific receptors is a cornerstone of modern drug discovery.

In Vitro Cellular Activity Assessment

The biological effects of 1λ⁶,2-thiazepane-1,1-dione derivatives have been extensively evaluated using various in vitro cellular models. These studies provide crucial insights into their potential therapeutic applications and the underlying cellular mechanisms.

Cell-Based Assays for Studying Biological Effects

Cell-based assays are fundamental tools for assessing the biological impact of novel chemical entities. Derivatives with structural similarities to 1λ⁶,2-thiazepane-1,1-dione have been tested in a variety of these assays.

For example, thiazolidine-2,4-dione derivatives have been evaluated for their anticancer properties in various human tumor cell lines. nih.gov Compound 5d, a 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative, was found to be active against a panel of 60 human tumor cell lines, with GI₅₀ (50% growth inhibition) values in the low micromolar range against leukemia, non-small cell lung cancer, colon cancer, and others. nih.gov Furthermore, thiazolidine-2,4-dione derivatives have demonstrated the ability to inhibit VEGFR-2, a key receptor in angiogenesis, and have shown anti-proliferative activity against HepG2 and MCF-7 cancer cell lines. nih.gov

| Derivative Class | Cell Line(s) | Biological Effect | Key Findings | Reference |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | 60 human tumor cell lines | Anticancer | Compound 5d active against all cell lines, with GI₅₀ values as low as 1.11 µM. | nih.gov |

| 2,4-dioxothiazolidine derivatives | HepG2, MCF-7 | Anti-proliferative, VEGFR-2 inhibition | Compound 22 showed significant anti-proliferative activity and potent VEGFR-2 inhibition (IC₅₀ = 0.079 µM). | nih.gov |

| 1,3-Thiazine derivatives | Melan-a cells | Anti-melanogenic | TZ-6 inhibited melanin biosynthesis by 30.4% at 100 µM. | nih.gov |

| Tetrahydroquinoline derivatives | Hep-2C cells | Anti-proliferative | Some derivatives exhibited better activity against the cell lines than others. | mdpi.com |

Mechanistic Investigations of Cellular Pathways (e.g., Insulin Resistance Pathways, Cytotoxic Actions)

Understanding the specific cellular pathways affected by these derivatives is crucial for elucidating their mechanism of action.

Insulin Resistance Pathways: As previously mentioned, PTP1B is a negative regulator of the insulin signaling pathway. nih.gov Inhibitors of PTP1B are expected to enhance insulin sensitivity, a key aspect in managing insulin resistance.

Cytotoxic Actions and Apoptosis: The anticancer activity of some thiazolidine-2,4-dione derivatives has been linked to their ability to induce apoptosis and cause cell cycle arrest. nih.gov For instance, compound 22 was shown to increase the total apoptotic rate in MCF-7 breast cancer cells and induce cell cycle arrest at the S phase. nih.gov DNA cleavage studies with 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives have also provided insights into their cytotoxic mechanism, showing that they can induce DNA digestion at certain concentrations. nih.gov Other heterocyclic derivatives, such as thiadiazoles, have been investigated as anti-apoptotic caspase-3 inhibitors, suggesting another potential mechanism for cellular intervention. mdpi.com

Pre-clinical In Vivo Mechanistic Studies (Non-Human Animal Models)

To further validate in vitro findings and understand the physiological effects of these compounds, preclinical studies in non-human animal models are essential.

Derivatives of thiazolidine-2,4-dione have been evaluated for their euglycemic and antioxidant effects in diabetic rat models. nih.gov Some of these compounds were effective in lowering blood glucose levels and reducing oxidative stress markers. nih.gov Similarly, in vivo studies on pregna-4,16-diene-6,20-dione derivatives in gonadectomized hamsters demonstrated their ability to decrease prostate gland weight, indicating potential for treating conditions like benign prostatic hyperplasia. nih.gov

In the context of tyrosinase inhibition, a 1,3-thiazine derivative (TZ-6) was shown to reduce body pigmentation and inhibit tyrosinase activity in a zebrafish model, providing in vivo evidence for its potential as a skin-whitening agent. nih.gov These in vivo studies are critical for bridging the gap between molecular and cellular findings and potential clinical applications.

Evaluation of Molecular and Biochemical Effects in Animal Models

Studies on heterocyclic compounds structurally related to 1λ⁶,2-thiazepane-1,1-dione derivatives have demonstrated significant molecular and biochemical effects in various animal models of disease. For instance, in studies involving diabetic animal models, certain benzothiazepine (B8601423) derivatives, which share a seven-membered ring containing sulfur and nitrogen, have been shown to modulate blood glucose levels.

In one such study, administration of 2,3-dihydro-1,5-benzothiazepine derivatives to diabetic rats resulted in a significant lowering of blood glucose levels. For example, at a dose of 10 mg/kg body weight, compound 2B reduced blood glucose to 127.81 ± 4.23 mg/dL, while compound 3B lowered it to 132.11 ± 4.03 mg/dL after 28 days. openaccesspub.org Even at a higher dose of 20 mg/kg, these compounds maintained their glucose-lowering effects, indicating a dose-dependent action. openaccesspub.org The following table summarizes the effects of selected derivatives on blood glucose levels in a diabetic rat model after 28 days of administration.

Table 1: Effect of Benzothiazepine Derivatives on Blood Glucose Levels in Diabetic Rats

| Compound | Dose (mg/kg b.w.) | Blood Glucose Level (mg/dL) |

|---|---|---|

| 2B | 10 | 127.81 ± 4.23 |

| 3B | 10 | 132.11 ± 4.03 |

| 12B | 10 | 138.92 ± 4.67 |

| 13B | 10 | 132.98 ± 4.33 |

| 14B | 10 | 134.20 ± 4.21 |

Data adapted from in vivo studies on diabetic rats. openaccesspub.org

These findings suggest that derivatives based on the thiazepane scaffold could have potential applications in metabolic disorders by influencing key biochemical parameters. The mechanism for these effects is thought to be related to the inhibition of enzymes such as α-glucosidase, which plays a role in carbohydrate digestion and glucose absorption. openaccesspub.org

Pharmacodynamic Characterization in Pre-clinical Settings

The pharmacodynamic properties of 1λ⁶,2-thiazepane-1,1-dione derivatives are under investigation to understand their interactions with biological targets and their effects at the cellular and organismal levels. While specific pharmacodynamic data for this exact class of compounds is limited, studies on related cyclic sulfonamides and thiazepine derivatives provide insights into their potential mechanisms of action.

For example, the pharmacodynamics of novel carbazole (B46965) sulfonamide derivatives have been characterized in preclinical cancer models. These studies revealed that compounds 7 and 15 induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov Their mechanism involves binding to the colchicine (B1669291) site on tubulin, which disrupts microtubule polymerization. nih.gov Furthermore, these compounds have been shown to inhibit the migration of endothelial cells and the formation of vascular tubes, suggesting anti-angiogenic properties. nih.gov

In another study, the in vivo antitumor efficacy of prodrugs 7a (an L-valine prodrug) and 15a (a phosphate (B84403) prodrug) was demonstrated, showing significant tumor growth inhibition with acceptable safety profiles. nih.gov These findings highlight the potential for thiazepane-1,1-dione derivatives to be developed as agents with specific pharmacodynamic endpoints, such as enzyme inhibition or disruption of protein-protein interactions. The three-dimensional nature of the thiazepane ring is thought to be advantageous for specificity in binding to protein targets. researchgate.net

Structure-Activity Relationship (SAR) Studies to Correlate Structure with Biological Function

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of 1λ⁶,2-thiazepane-1,1-dione, SAR studies focus on how modifications to the heterocyclic ring and its substituents influence their therapeutic effects.

Research on a series of tricyclic thiazepine derivatives has provided valuable SAR insights into their anticancer activity. In this series, the nature of the substituent on the thiazepine ring (the B ring) was found to be critical for inhibiting cancer cell growth. For instance, compound 1w , with a 4-methylphenyl group at the R² position, showed greater potency than derivatives with other substituents like a phenyl group (2 ), a 4-methoxyphenyl (B3050149) group (5 ), or a furan-2-yl group (8 ). nih.gov The position of the methyl group on the phenyl ring was also important, as the 2-methyl and 3-methyl analogs (3 and 4 ) were inactive. nih.gov

The following table presents the half-maximal effective concentration (EC₅₀) values for several tricyclic thiazepine derivatives against the H460TaxR cancer cell line, illustrating these SAR findings.

Table 2: SAR of Tricyclic Thiazepine Derivatives against H460TaxR Cancer Cells

| Compound | R¹ | R² | EC₅₀ (µM) |

|---|---|---|---|

| 1w | H | 4-MePh | 0.3 |

| 2 | H | Ph | >50 |

| 3 | H | 2-MePh | >50 |

| 4 | H | 3-MePh | >50 |

| 5 | H | 4-MeOPh | 1.8 |

| 6 | H | 4-FPh | 1.4 |

| 7 | H | 4-CF₃Ph | 1.3 |

| 8 | H | furan-2-yl | >50 |

Data from studies on tricyclic thiazepine derivatives. nih.gov

Similarly, SAR studies on sulfonamide derivatives have shown that the nature of the substituents on the sulfonamide nitrogen and the aromatic ring plays a key role in their biological activity, including antibacterial and antihyperglycemic effects. openaccesspub.org For antibacterial sulfonamides, a free aromatic amino group is generally required, while substitutions on the sulfonamide nitrogen with heterocyclic rings can enhance potency. openaccesspub.org

Antibacterial and Antifungal Activity Mechanisms

Sulfur- and nitrogen-containing heterocyclic compounds are known for their broad-spectrum antimicrobial activities. While the specific mechanisms of 1λ⁶,2-thiazepane-1,1-dione derivatives are still being elucidated, research on related structures such as thiazoles and thiazolidinediones offers potential modes of action.

The antifungal mechanism of some thiazole (B1198619) derivatives is believed to involve the disruption of the fungal cell wall or cell membrane. nih.govresearchgate.net Tests with sorbitol, an osmotic protectant, and ergosterol, a key component of fungal cell membranes, have suggested that these compounds may interfere with the integrity of these structures. nih.gov For example, a series of novel thiazole derivatives demonstrated potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) as low as 0.008 µg/mL. nih.govresearchgate.net

In terms of antibacterial activity, some 1,4-thiazepine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as halogens and nitro groups, on the aromatic rings of these compounds appears to enhance their antibacterial effects, particularly at higher concentrations. Thiazolidine-2,4-dione derivatives have also been reported to possess antibacterial properties, with their activity being dependent on the substitutions on the thiazolidine (B150603) ring. Molecular docking studies on some of these derivatives suggest that they may act by inhibiting essential bacterial enzymes, such as β-carbonic anhydrase in P. aeruginosa.

The following table lists the compounds mentioned in this article.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1λ⁶,2-Thiazepane-1,1-dione |

| 2,3-dihydro-1,5-benzothiazepine |

| 2B (a benzothiazepine derivative) |

| 3B (a benzothiazepine derivative) |

| 12B (a benzothiazepine derivative) |

| 13B (a benzothiazepine derivative) |

| 14B (a benzothiazepine derivative) |

| 7 (a carbazole sulfonamide derivative) |

| 15 (a carbazole sulfonamide derivative) |

| 7a (an L-valine prodrug) |

| 15a (a phosphate prodrug) |

| 1w (a tricyclic thiazepine derivative) |

| 2 (a tricyclic thiazepine derivative) |

| 3 (a tricyclic thiazepine derivative) |

| 4 (a tricyclic thiazepine derivative) |

| 5 (a tricyclic thiazepine derivative) |

| 6 (a tricyclic thiazepine derivative) |

| 7 (a tricyclic thiazepine derivative) |

| 8 (a tricyclic thiazepine derivative) |

| Thiazole |

| Thiazolidinedione |

| 1,4-thiazepine |

| β-carbonic anhydrase |

Future Directions and Advanced Research Perspectives

Development of Novel Synthetic Methodologies for Complex Analogues